molecular formula C13H13N3OS B12445495 N'-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide

N'-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide

Cat. No.: B12445495
M. Wt: 259.33 g/mol
InChI Key: PMLFYBIRTNZFGK-UHFFFAOYSA-N
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Description

N’-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminophenyl group, a thiophene ring, and a carbohydrazide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 3-aminophenylacetaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for N’-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aminophenyl group can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups; reactions are conducted under acidic or basic conditions depending on the electrophile.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups attached to the aromatic ring.

Scientific Research Applications

N’-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide has found applications in various scientific research areas, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with biological macromolecules, while the thiophene ring and carbohydrazide moiety contribute to its binding affinity and reactivity. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-1-(4-aminophenyl)ethylidene]thiophene-2-carbohydrazide
  • N’-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide
  • N’-[(1Z)-1-(3-aminophenyl)ethylidene]furan-2-carbohydrazide

Uniqueness

N’-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide stands out due to the presence of the thiophene ring, which imparts unique electronic and structural properties. This makes it distinct from similar compounds that contain different heterocyclic rings, such as benzene or furan .

Properties

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

N-[1-(3-aminophenyl)ethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H13N3OS/c1-9(10-4-2-5-11(14)8-10)15-16-13(17)12-6-3-7-18-12/h2-8H,14H2,1H3,(H,16,17)

InChI Key

PMLFYBIRTNZFGK-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC(=CC=C2)N

Origin of Product

United States

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